L-Alanyl-L-tryptophan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

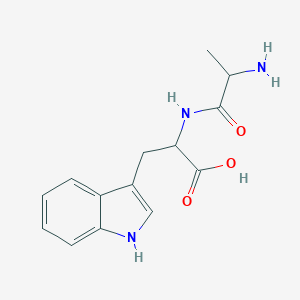

L-Alanyl-L-tryptophan is a dipeptide composed of the amino acids L-alanine and L-tryptophanThe compound has the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Alanyl-L-tryptophan can be synthesized through chemical synthesis, chemoenzymatic synthesis, and enzymatic synthesis. The chemical synthesis involves the coupling of L-alanine and L-tryptophan using peptide bond formation techniques. Chemoenzymatic synthesis uses an enzyme and at least one protected amino acid as the substrate .

Industrial Production Methods: In industrial settings, microbial fermentation is a preferred method for producing L-tryptophan, which can then be coupled with L-alanine to form this compound. This method is favored due to its cost-effectiveness, high purity of products, and environmentally friendly nature .

Analyse Des Réactions Chimiques

Types of Reactions: L-Alanyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Model Compound for Peptide Research

L-Alanyl-L-tryptophan serves as a model compound for studying peptide bond formation and stability. Its structural characteristics allow researchers to investigate the dynamics of peptide interactions and the effects of modifications on peptide behavior.

| Application | Description |

|---|---|

| Peptide Bond Studies | Investigating formation and stability of peptide bonds |

| Structural Analysis | Understanding interactions in peptide structures |

Biological Applications

Metabolic Pathways

this compound plays a significant role in metabolic pathways, particularly those involving tryptophan metabolism. It is involved in the synthesis of serotonin, an important neurotransmitter linked to mood regulation.

Immune Modulation

Research indicates that Ala-Trp can enhance the activity of natural killer cells, which are crucial for immune responses against tumors. This modulation suggests potential therapeutic applications in immunotherapy.

| Biological Function | Mechanism |

|---|---|

| Serotonin Synthesis | Precursor for serotonin production |

| Immune Response | Enhances cytolytic activity of natural killer cells |

Medical Applications

Therapeutic Potential

this compound is being explored for its therapeutic effects in treating psychiatric disorders. Clinical trials have indicated that it may improve mood and cognitive functions when used alongside other treatments.

Nutritional Supplement

Due to its role in protein synthesis and neurotransmitter production, Ala-Trp is also considered for use as a nutritional supplement to support mental health.

| Medical Use | Evidence/Findings |

|---|---|

| Psychiatric Disorders | Initial evidence supports efficacy in mood improvement |

| Nutritional Supplement | Potential benefits for mental health |

Industrial Applications

Pharmaceutical Production

this compound is utilized in the pharmaceutical industry as an ingredient in various formulations due to its bioactive properties.

Food Industry

In the food sector, it is being investigated as an additive that may enhance flavor or nutritional content.

| Industry | Application |

|---|---|

| Pharmaceuticals | Ingredient in drug formulations |

| Food Products | Potential flavor enhancer or nutritional additive |

Case Studies

-

Serotonin Synthesis Study

A study demonstrated that this compound supplementation increased serotonin levels in animal models, suggesting its potential use in treating depression-related disorders . -

Immune Response Enhancement

Research indicated that Ala-Trp could enhance natural killer cell activity against tumor cells, offering insights into its use in cancer immunotherapy . -

Clinical Trials on Mood Disorders

Clinical trials have shown promising results for this compound in improving mood and cognitive function when administered with other therapeutic agents .

Mécanisme D'action

L-Alanyl-L-tryptophan exerts its effects through various molecular targets and pathways. It is involved in the metabolism of tryptophan, which is a precursor for serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The compound also interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which play crucial roles in tryptophan metabolism .

Comparaison Avec Des Composés Similaires

L-Alanyl-L-glutamine: Another dipeptide with high water solubility and bioavailability, used in clinical treatments and sports health care.

L-Alanyl-L-tyrosine: Known for its role in protein synthesis and as a precursor for neurotransmitters.

L-Alanyl-L-histidine: Studied for its antioxidant properties and potential therapeutic applications.

Uniqueness: L-Alanyl-L-tryptophan is unique due to its involvement in tryptophan metabolism and its potential therapeutic effects related to serotonin synthesis. Its specific combination of L-alanine and L-tryptophan residues provides distinct biochemical properties compared to other dipeptides .

Activité Biologique

L-Alanyl-L-tryptophan (Ala-Trp) is a dipeptide composed of the amino acids alanine and tryptophan. This compound has garnered attention in various fields of biological research due to its potential therapeutic effects and its role in metabolic processes. This article explores the biological activity of this compound, highlighting its mechanisms of action, physiological effects, and relevant case studies.

This compound has the chemical formula C14H17N3O3, with a molecular weight of approximately 273.30 g/mol. Its structure consists of an alanine moiety linked to a tryptophan residue, which contributes to its unique biological properties.

- Absorption and Bioavailability :

-

Modulation of Neurotransmitter Levels :

- As a derivative of tryptophan, Ala-Trp plays a role in serotonin synthesis. Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Studies have shown that supplementation with tryptophan can enhance serotonin levels, potentially impacting mood and cognitive functions .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

Case Studies

-

Neuropsychological Effects :

- A clinical study involving L-tryptophan supplementation indicated significant improvements in mood and behavior among participants diagnosed with depression. The study highlighted the importance of tryptophan's role as a precursor to serotonin, suggesting that Ala-Trp may have similar effects due to its structural relationship with tryptophan .

-

Antimicrobial Efficacy :

- In vitro studies have shown that this compound can reduce the viability of biofilm-forming bacteria by disrupting their quorum-sensing mechanisms. This suggests potential applications in treating infections associated with biofilms, which are notoriously difficult to manage with conventional antibiotics .

Research Findings

Recent studies have focused on the biochemical pathways influenced by this compound:

- Transporter Regulation : Research indicates that Ala-Trp can modulate the expression of amino acid transporters in intestinal cells, enhancing nutrient absorption during inflammatory conditions .

- Surface Interaction Studies : Investigations using surface-enhanced Raman scattering (SERS) have elucidated how Ala-Trp interacts with gold nanoparticles, providing insights into its potential applications in nanotechnology and drug delivery systems .

Propriétés

Numéro CAS |

16305-75-2 |

|---|---|

Formule moléculaire |

C14H17N3O3 |

Poids moléculaire |

275.30 g/mol |

Nom IUPAC |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

Clé InChI |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

SMILES canonique |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

Key on ui other cas no. |

16305-75-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.